trans-4-Trifluoromethyl-cyclohexylamine hydrochloride

Description

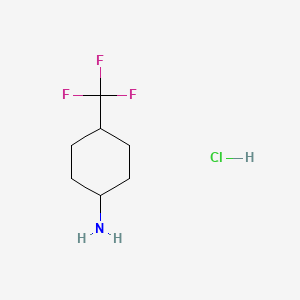

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a cyclohexylamine derivative characterized by a trifluoromethyl (-CF₃) group in the trans configuration at the 4-position of the cyclohexane ring, with the amine group forming a hydrochloride salt. The molecular formula is C₇H₁₃F₃N·HCl, yielding an average molecular weight of approximately 204.45 g/mol (calculated). The trans stereochemistry ensures distinct spatial arrangement, influencing intermolecular interactions and physicochemical properties. The -CF₃ group is strongly electron-withdrawing, reducing the amine’s basicity compared to non-fluorinated analogs, while the hydrochloride salt enhances aqueous solubility and stability .

The fluorine atoms in -CF₃ improve metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration or receptor binding affinity in drug candidates .

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJNSCILISPYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218943-32-8, 2089630-84-0 | |

| Record name | 4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods: Industrial production of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: trans-4-Trifluoromethyl-cyclohexylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes and proteins. This property is crucial for drug efficacy and bioavailability.

Case Studies:

- Neurological Disorders: Research indicates that compounds incorporating trifluoromethyl groups can improve the pharmacological profiles of drugs aimed at treating conditions like depression and anxiety. Preclinical studies have shown promising results in enhancing the activity of certain neurotransmitter systems .

- Cancer Therapeutics: The compound's ability to modulate enzyme activity has been explored in cancer research, where it may enhance the effectiveness of existing chemotherapeutic agents.

Agrochemical Formulations

In agrochemistry, trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is utilized to develop more effective pest control solutions. Its incorporation into agrochemical formulations allows for improved efficacy while minimizing environmental impact compared to traditional compounds.

Applications:

- Pesticides: The compound has been used in the synthesis of novel pesticide formulations that exhibit enhanced activity against specific pests while being less harmful to non-target organisms .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its incorporation can enhance thermal stability and chemical resistance.

Applications:

- Polymer Synthesis: It serves as a building block for high-performance polymers that require durability and resistance to harsh environmental conditions .

- Coatings: The compound is used in formulating coatings that offer superior protection against corrosion and wear, making them ideal for industrial applications.

Fluorinated Compounds Research

This compound plays a significant role in the study of fluorinated compounds, contributing to advancements in materials with unique properties such as low surface energy.

Research Focus:

- Fluorinated Polymers: Investigations into how the trifluoromethyl group affects polymer properties are ongoing, with potential applications in creating materials with specialized surface characteristics .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for quantifying related compounds. Its stability and reactivity make it an essential tool for ensuring reliable research outcomes.

Applications:

Mechanism of Action

The mechanism of action of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

trans-4-Methylcyclohexylamine Hydrochloride

Molecular Formula : C₇H₁₆ClN

Molecular Weight : 149.66 g/mol

Substituent : Methyl (-CH₃) group in the trans configuration.

- Basicity : The electron-donating -CH₃ group increases the amine’s basicity (higher pKa) compared to the -CF₃ derivative.

- Lipophilicity : Lower logP due to reduced hydrophobicity of -CH₃ versus -CF₃.

- Applications : Used in synthesis of corrosion inhibitors or chiral auxiliaries, where moderate lipophilicity and higher basicity are advantageous .

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)

Molecular Formula: C₈H₁₂ClNO₂ Molecular Weight: 189.64 g/mol Substituent: Catechol aromatic ring with ethylamine backbone.

- Basicity : Aromatic amines exhibit lower basicity (pKa ~8.9) compared to aliphatic amines like trans-4-Trifluoromethyl-cyclohexylamine.

- Solubility : High water solubility due to polar catechol and hydrochloride salt.

- Applications : Neurotransmitter analog; contrasts with cyclohexylamine derivatives in targeting neurological receptors .

Ortho-Toluidine Hydrochloride

Molecular Formula : C₇H₁₀ClN

Molecular Weight : 143.62 g/mol

Substituent : Methyl group on aromatic ring.

- Basicity : Aromatic amine with pKa ~4.4, significantly less basic than aliphatic cyclohexylamines.

- Toxicity: Carcinogenic, unlike aliphatic analogs, limiting pharmaceutical use .

Data Table: Key Properties of Cyclohexylamine Hydrochlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | pKa (Amine) | LogP (Estimated) | Key Applications |

|---|---|---|---|---|---|---|

| trans-4-Trifluoromethyl-cyclohexylamine·HCl | C₇H₁₃F₃N·HCl | 204.45 | -CF₃ (trans) | ~7.5* | 1.8–2.2 | Drug intermediates, agrochemicals |

| trans-4-Methylcyclohexylamine·HCl | C₇H₁₆ClN | 149.66 | -CH₃ (trans) | ~9.2* | 0.5–1.0 | Chiral synthesis, corrosion inhibitors |

| Dopamine·HCl | C₈H₁₂ClNO₂ | 189.64 | Catechol, ethylamine | ~8.9 | -0.7 | Neurotransmitter replacement |

*Estimated based on substituent effects.

Biological Activity

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a fluorinated organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, allowing for better interaction with biological membranes and proteins, which may influence enzyme activity and receptor binding. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases lipophilicity, facilitating penetration through lipid membranes. Additionally, the amine group can participate in hydrogen bonding and ionic interactions with target proteins, potentially modulating their activity and function.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group significantly influences the compound's pharmacological properties.

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Trans-4-Methylcyclohexylamine hydrochloride | Similar structure but lacks trifluoromethyl group | Lower lipophilicity; different biological activity |

| Trans-4-(Trifluoromethyl)cyclohexanamine | Similar structure but different trifluoromethyl positioning | May exhibit different reactivity patterns |

The unique presence of the trifluoromethyl group enhances stability and biological interactions compared to similar compounds, making it distinct in both chemical and pharmacological contexts .

Biological Activity Studies

Recent studies have investigated the potential therapeutic applications of this compound, particularly in relation to its effects on neuroreceptors and enzymes.

Case Study: Dopamine Receptor Interaction

A study explored the effects of various modifications on dopamine receptor ligands, including compounds structurally related to this compound. The results indicated that certain analogues exhibited significant selectivity for dopamine D3 receptors over D2 receptors, suggesting potential applications in treating psychostimulant use disorders .

Preclinical Studies

Preclinical investigations have shown promising results regarding the efficacy of this compound against various diseases. Its mechanism involves modulating enzyme and receptor activities, leading to diverse biological effects. For instance, studies have indicated that this compound may influence neurotransmitter systems relevant to mood regulation and addiction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.